Avermectin B1a monosaccharide

Vue d'ensemble

Description

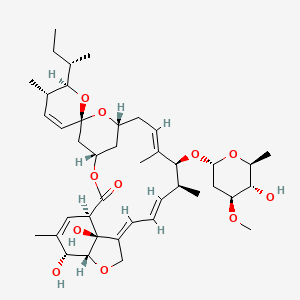

L'avermectine B1a monosaccharidique est un dérivé de la lactone macrocyclique avermectine B1a, qui est produite par la bactérie du sol Streptomyces avermitilis. Les avermectines sont connues pour leurs propriétés anthelminthiques et insecticides puissantes. L'avermectine B1a monosaccharidique est particulièrement remarquable pour son activité insecticide élevée et sa faible toxicité chez l'homme et les animaux .

Mécanisme D'action

Target of Action

Avermectin B1a monosaccharide primarily targets the glutamate-gated chloride channels that are specific to invertebrates . These channels play a crucial role in the transmission of electrical impulses in invertebrate nerve and muscle cells .

Mode of Action

This compound interacts with its targets by enhancing the effects of glutamate . This interaction amplifies the glutamate effects on the invertebrate-specific gated chloride channel, thereby preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . This mode of action is primarily responsible for its anthelmintic and insecticidal properties .

Biochemical Pathways

The biosynthesis of this compound involves several enzymes such as AveE, AveF, AveC, and AveD . AveE, a Cyt P450 monooxygenase, catalyzes the cyclization between C6 and C8 to form a furan ring . AveF, a keto reductase, catalyzes the reduction of the keto group on C5 to a hydroxyl group . AveD possesses a methyltransferase activity that requires SAM .

Pharmacokinetics

This compound can be administered through different routes such as topical, subcutaneous, and oral . .

Result of Action

The primary result of this compound’s action is the prevention of the transmission of electrical impulses in the muscle and nerves of invertebrates . This leads to paralysis and death of the parasites, demonstrating its potent anthelmintic and insecticidal properties .

Analyse Biochimique

Biochemical Properties

Avermectin B1a monosaccharide interacts with various biomolecules in biochemical reactions. It has a great affinity with the chloride channels of the glutamate receptor, allowing the constant flow of chloride ions into the nerve cells, causing a phenomenon of hyperpolarization causing death by flaccid paralysis . It is also known to interact with enzymes involved in the biosynthesis of Avermectins .

Cellular Effects

This compound has been found to exhibit anti-proliferative activity towards cancer cells . It inhibits the growth of HCT-116 cancer cells with an IC50 value at the micromolar level . It also promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the glutamate-gated chloride channels in invertebrates . It amplifies the effects of glutamate on these channels, leading to an influx of chloride ions into the nerve cells. This results in hyperpolarization and ultimately leads to flaccid paralysis .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits anti-proliferative activity with an IC50 value of 30 μM .

Metabolic Pathways

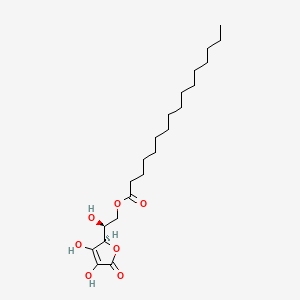

This compound is involved in the metabolic pathways of Streptomyces avermitilis . It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : L'avermectine B1a monosaccharidique est généralement produite par l'hydrolyse sélective de l'unité saccharidique terminale de l'avermectine B1a. Ce processus implique l'utilisation d'enzymes spécifiques ou de conditions acides pour cliver la liaison glycosidique, ce qui entraîne la formation du dérivé monosaccharidique .

Méthodes de Production Industrielle : La production industrielle de l'avermectine B1a implique la fermentation de Streptomyces avermitilis. Des techniques d'ingénierie génétique sont souvent employées pour améliorer le rendement de l'avermectine B1a. Par exemple, la surexpression de gènes impliqués dans la voie de biosynthèse, tels que aveC, fadD et bicA, s'est avérée augmenter considérablement la production d'avermectine B1a .

Analyse Des Réactions Chimiques

Types de Réactions : L'avermectine B1a monosaccharidique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont généralement effectuées dans des conditions contrôlées pour garantir l'obtention du produit souhaité.

Réactifs et Conditions Courants:

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder l'avermectine B1a monosaccharidique.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azide de sodium ou le cyanure de potassium.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'avermectine B1a monosaccharidique, qui peuvent présenter des activités biologiques et des propriétés différentes .

4. Applications de la Recherche Scientifique

L'avermectine B1a monosaccharidique a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse de nouveaux composés présentant des activités biologiques potentielles.

Biologie : Elle sert d'outil pour étudier les mécanismes d'action des lactones macrocycliques et leurs interactions avec les cibles biologiques.

5. Mécanisme d'Action

L'avermectine B1a monosaccharidique exerce ses effets en se liant aux canaux chlorure régulés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison augmente l'afflux d'ions chlorure, ce qui conduit à une hyperpolarisation de la membrane cellulaire et à la paralysie et à la mort subséquente du parasite . Dans les cellules cancéreuses, l'avermectine B1a monosaccharidique favorise la polymérisation de la tubuline, perturbant le réseau de microtubules et induisant l'apoptose .

Applications De Recherche Scientifique

Avermectin B1a monosaccharide has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of novel compounds with potential biological activities.

Biology: It serves as a tool for studying the mechanisms of action of macrocyclic lactones and their interactions with biological targets.

Comparaison Avec Des Composés Similaires

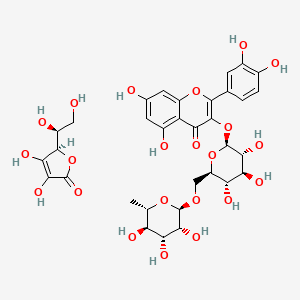

L'avermectine B1a monosaccharidique est structurellement similaire à d'autres avermectines, telles que l'ivermectine, l'abamectine, la doramectine, l'éprinomectine, la moxidectine et la sélamectine. Ces composés partagent un noyau commun de lactone macrocyclique mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels . La caractéristique unique de l'avermectine B1a monosaccharidique est son unité monosaccharidique, qui confère des propriétés biologiques distinctes et améliore son activité insecticide .

Composés Similaires:

- Ivermectine

- Abamectine

- Doramectine

- Eprinomectine

- Moxidectine

- Sélamectine

L'avermectine B1a monosaccharidique se distingue par sa forte puissance et sa faible toxicité, ce qui en fait un composé précieux pour diverses applications en médecine, en agriculture et en recherche scientifique .

Propriétés

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVWYDMYMRLKIV-OESCZRLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029459 | |

| Record name | MSB 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What can you tell us about the biological activity of Avermectin B1a monosaccharide?

A1: Although the research papers don't directly investigate the activity of this compound, one study mentions its use in synthesizing C-2″β- and C-2″α-fluoro Avermectin B1a. [] This suggests that the monosaccharide itself might not be the active component but serves as a crucial building block for the biologically active Avermectin B1a molecule. Further research is needed to determine if this compound possesses any intrinsic biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)